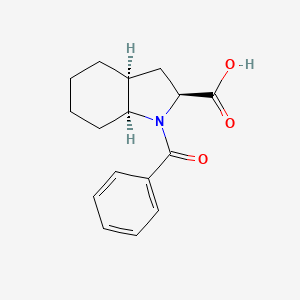

(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,7aS)-1-benzoyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c18-15(11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)10-14(17)16(19)20/h1-3,6-7,12-14H,4-5,8-10H2,(H,19,20)/t12-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOCRGGRRGZNJN-IHRRRGAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the benzoyl group. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the indole backbone can interact with hydrophobic pockets in proteins, further influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group and Stereochemical Impact

Benzoyl vs. Ethoxycarbonyl Butyl (Ramiprilat Comparison)

- The benzoyl group in the target compound serves as a protecting group during synthesis, whereas ramiprilat’s ethoxycarbonyl butyl moiety directly contributes to ACE binding by mimicking peptide substrates .

- Pharmacokinetics : Ramiprilat’s diacid structure enhances water solubility and bioavailability compared to the benzoyl precursor .

Stereochemical Variations (CAS 145513-91-3)

- The (2R,3aS,7aS) stereoisomer (CAS 145513-91-3) lacks ACE inhibitory activity due to mismatched stereochemistry at C2, highlighting the importance of the 2S configuration for enzyme recognition .

Thiazolidinyl vs. Benzoyl (S-17092 Comparison) S-17092’s thiazolidinyl and phenylcyclopropyl groups confer selectivity for PEP over ACE, demonstrating how minor substituent changes redirect biological activity .

Biological Activity

(2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with benzoyl chloride in the presence of a base like triethylamine. The reaction conditions are crucial for obtaining high purity and yield through methods such as recrystallization and continuous flow synthesis on an industrial scale.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzoyl group can form hydrogen bonds with amino acid residues in proteins, influencing enzymatic activity. Additionally, the indole backbone interacts with hydrophobic regions in proteins, which can lead to either inhibition or activation of various biological pathways.

Enzyme Inhibition

Research indicates that derivatives of indole-2-carboxylic acids exhibit promising inhibitory effects on HIV-1 integrase. For instance, modifications to the indole core significantly enhance the inhibitory potency against integrase strand transfer, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests that this compound may share similar mechanisms or could be optimized for enhanced activity.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | Lacks benzoyl group | Moderate enzyme inhibition |

| 1-benzoyl-1H-indole-2-carboxylic acid | No octahydro modification | Limited activity compared to octahydro derivatives |

The presence of both the benzoyl group and the octahydro modification in this compound enhances its interaction capabilities with biological targets compared to its analogs.

HIV Integrase Inhibition

In a study focused on indole derivatives as HIV integrase inhibitors, several compounds were synthesized based on the indole scaffold. These compounds demonstrated enhanced binding interactions due to structural modifications at specific positions on the indole core. The study highlighted that introducing long branches at C3 significantly improved inhibitory effects against integrase .

Peptidomimetics

Another area of interest is the use of octahydroindole derivatives in peptidomimetics. The incorporation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been shown to increase lipophilicity and stability against enzymatic degradation in bioactive peptides. This characteristic is vital for improving bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,3aS,7aS)-1-benzoyl-octahydro-1H-indole-2-carboxylic acid, and what key reaction conditions influence yield?

- Answer : The compound is synthesized via catalytic hydrogenation of (2S)-dihydroindole-2-carboxylic acid derivatives, followed by benzoylation. For example, hydrogenation of (2S)-dihydroindole-2-carboxylic acid using 5% Pd/C at 6.0 MPa and 40°C yields (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (75% yield). Subsequent esterification with benzyl alcohol and p-toluenesulfonic acid achieves 90.6% yield of the benzyl ester intermediate, a precursor for benzoylation . Coupling reactions often employ activating agents like HOBt/DCC in toluene at 5–40°C to introduce the benzoyl group .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Answer : Characterization involves:

- Stereochemical analysis : Chiral HPLC or X-ray crystallography to confirm the (2S,3aS,7aS) configuration .

- Spectroscopy : H/C NMR to verify indole ring saturation and benzoyl group integration. IR confirms carboxylic acid and amide carbonyl stretches .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment, with UV detection at 210–220 nm .

Q. What are the common impurities associated with this compound, and how are they quantified?

- Answer : Key impurities include:

- Perindopril-Impurity A : Unreacted octahydroindole-2-carboxylic acid, detected via UV spectroscopy at 254 nm (LOD ~0.1%) .

- Diastereomers : Formed during hydrogenation; resolved using chiral stationary phases in HPLC .

- Esterification byproducts : Monitored via LC-MS by tracking molecular ions (e.g., m/z 368 for perindopril derivatives) .

Advanced Research Questions

Q. How can diastereomer formation be controlled during catalytic hydrogenation of indole precursors?

- Answer : Stereochemical outcomes depend on:

- Catalyst selection : 5% Pd/C favors the (2S,3aS,7aS) configuration due to substrate-catalyst π-interactions .

- Hydrogen pressure : Higher pressures (≥6.0 MPa) enhance stereoselectivity by reducing competing side reactions .

- Temperature control : Lower temperatures (e.g., 40°C vs. 60°C) minimize racemization at the 2S position .

Q. What strategies optimize the coupling reaction with benzoyl groups to minimize side products?

- Answer : Key strategies include:

- Activating agents : HOBt/DCC reduces carbodiimide-mediated acylation of solvents, improving benzoylation efficiency .

- Solvent choice : Toluene minimizes polar side reactions compared to DMF or THF .

- Stoichiometric ratios : A 1.2:1 molar excess of benzoyl chloride ensures complete reaction while avoiding over-acylation .

Q. How do computational models aid in predicting the compound’s stability under varying pH and temperature?

- Answer :

- Molecular dynamics simulations : Predict degradation pathways (e.g., ester hydrolysis at pH < 3) by analyzing bond dissociation energies .

- pKa calculations : DFT-based methods estimate the carboxylic acid’s pKa (~3.5), guiding buffer selection for storage .

- Thermogravimetric analysis (TGA) : Validates computational predictions of thermal stability (decomposition >150°C) .

Q. How can conflicting data on solvent systems for esterification steps be resolved experimentally?

- Answer : Systematic DoE (Design of Experiments) evaluates solvent polarity, boiling point, and compatibility with reagents. For example:

- Benzyl alcohol vs. tert-butanol : Benzyl alcohol improves esterification yields (90.6%) due to better solubility of intermediates .

- Acid catalysts : p-Toluenesulfonic acid outperforms HCl in non-aqueous media by avoiding hydrolysis .

Methodological Considerations

- Stereochemical Purity : Use chiral derivatizing agents (e.g., Marfey’s reagent) with LC-MS to quantify enantiomeric excess .

- Scale-up Challenges : Pilot-scale hydrogenation requires controlled H flow rates to maintain stereoselectivity .

- Stability Testing : Accelerated aging studies (40°C/75% RH) combined with NMR track degradation products like de-benzoylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.